molecular formula C16H23NO2 B5385905 3-[(2-methylphenyl)methyl]-3-Piperidinecarboxylic acid ethyl ester

3-[(2-methylphenyl)methyl]-3-Piperidinecarboxylic acid ethyl ester

Cat. No.: B5385905
M. Wt: 261.36 g/mol
InChI Key: CFBVVSFZDAGUDB-UHFFFAOYSA-N
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Description

3-[(2-methylphenyl)methyl]-3-Piperidinecarboxylic acid ethyl ester is an organic compound with a complex structure that includes a piperidine ring, a carboxylic acid ester, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylphenyl)methyl]-3-Piperidinecarboxylic acid ethyl ester typically involves the esterification of 3-[(2-methylphenyl)methyl]-3-Piperidinecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylphenyl)methyl]-3-Piperidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-methylphenyl)methyl]-3-Piperidinecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-methylphenyl)methyl]-3-Piperidinecarboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar functional group but lacking the piperidine ring and methylphenyl group.

    Methyl butyrate: Another ester with a different alkyl group and no aromatic ring.

    Ethyl benzoate: Contains an aromatic ring like 3-[(2-methylphenyl)methyl]-3-Piperidinecarboxylic acid ethyl ester but lacks the piperidine ring.

Uniqueness

This compound is unique due to its combination of a piperidine ring, a carboxylic acid ester, and a methylphenyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-15(18)16(9-6-10-17-12-16)11-14-8-5-4-7-13(14)2/h4-5,7-8,17H,3,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBVVSFZDAGUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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